

Application Notes and Protocols for ML337 (mGlu3 Negative Allosteric Modulator)

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Compound of Interest

Compound Name: ML337

Cat. No.: B15616100

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Introduction

ML337 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 3 (mGlu3).^[1] As a NAM, **ML337** does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism allows for a fine-tuned modulation of glutamatergic signaling, making **ML337** a valuable tool for studying the physiological and pathological roles of mGlu3. These application notes provide recommended working concentrations, detailed protocols for key in vitro assays, and an overview of the relevant signaling pathways.

Data Presentation

In Vitro Activity and Selectivity of ML337

Parameter	Value	Species	Assay System	Reference
IC50 (mGlu3)	593 nM	Rat	Calcium Mobilization Assay	[1]
Selectivity				
mGlu1	> 30 μ M	Rat	Calcium Mobilization Assay	[1]
mGlu2	> 30 μ M	Rat	Calcium Mobilization Assay	[1]
mGlu4	> 30 μ M	Rat	-	[1]
mGlu5	> 30 μ M	Rat	Calcium Mobilization Assay	[1]
mGlu6	> 30 μ M	Rat	-	[1]
mGlu7	> 30 μ M	Rat	-	[1]
mGlu8	> 30 μ M	Rat	-	[1]

Physicochemical Properties of ML337

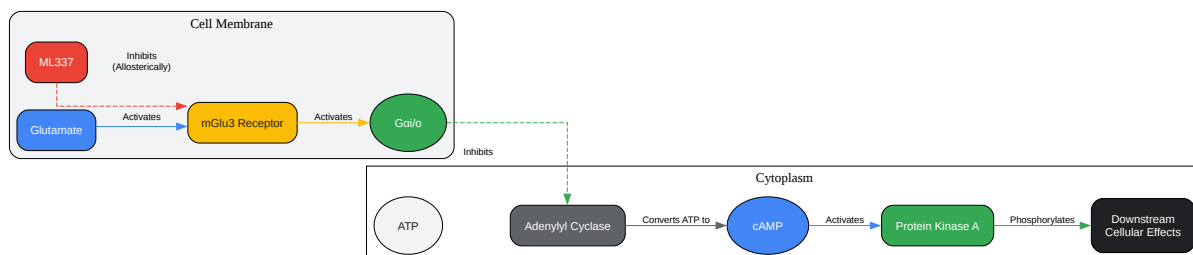
Property	Value	Reference
Molecular Weight	353.39 g/mol	
Formula	C21H20FNO3	
Solubility in DMSO	≥ 125 mg/mL (≥ 353.72 mM)	[1]

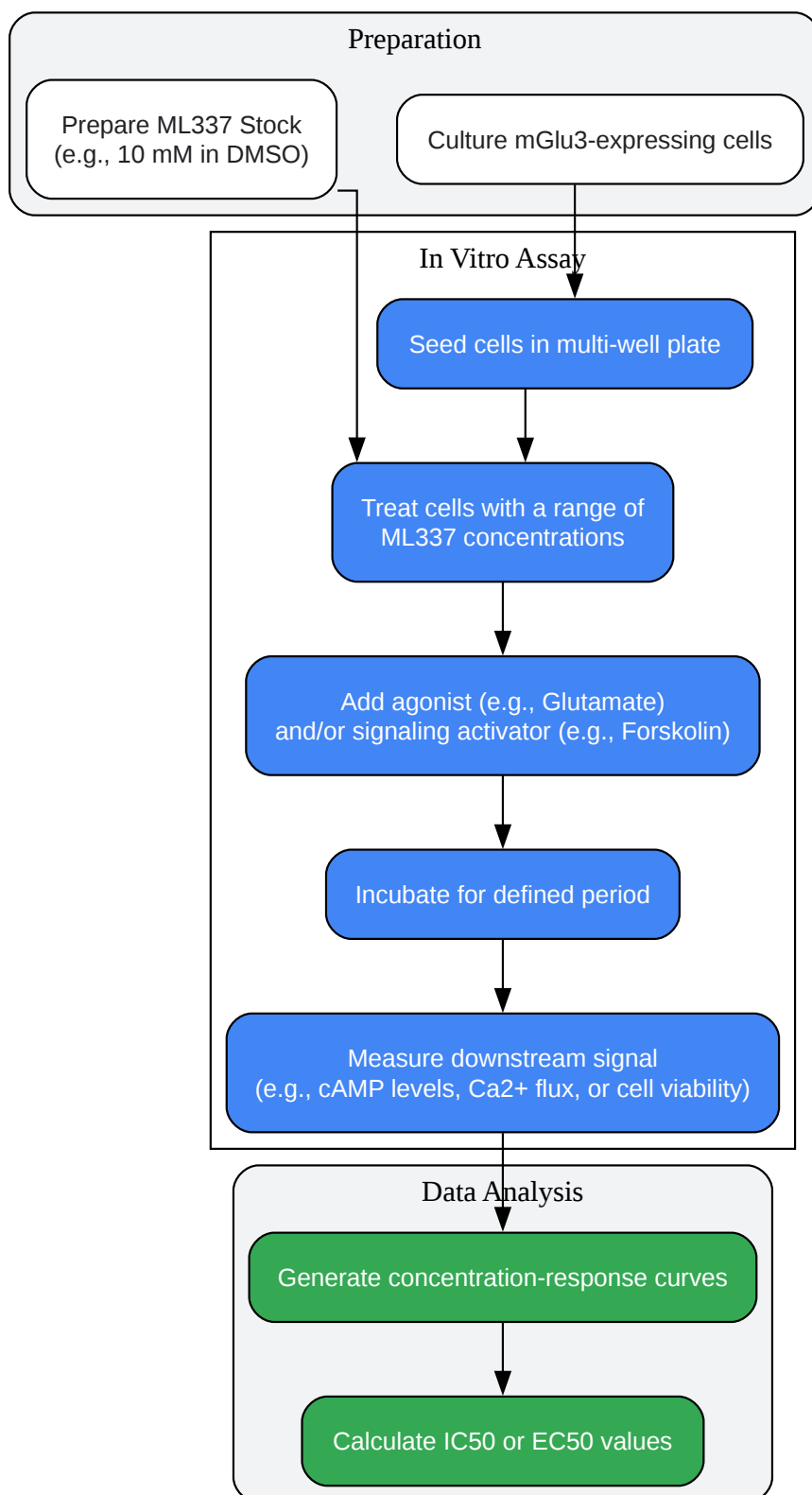
Recommended Working Concentration for In Vitro Assays

The optimal working concentration of **ML337** will vary depending on the cell type, assay conditions, and the specific biological question being addressed. Based on its IC₅₀ of approximately 600 nM, a typical concentration range for initial in vitro experiments would be from 100 nM to 10 μ M. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental setup. For most cell-based assays, a starting concentration of 1 μ M is a reasonable choice.

Signaling Pathway

The mGlu3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G α i/o subunit. Upon activation by glutamate, mGlu3 inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). As a negative allosteric modulator, **ML337** reduces the efficacy of glutamate in activating this signaling cascade.





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References

- 1. medchemexpress.com [medchemexpress.com]
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